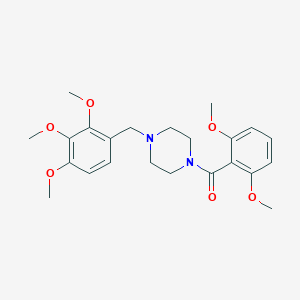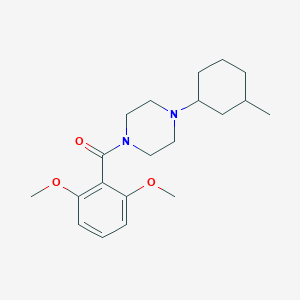![molecular formula C22H28FN3 B247601 1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine, commonly known as FPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPP belongs to the class of piperazine derivatives and has been found to exhibit a broad range of biological activities.
Wirkmechanismus
The mechanism of action of FPP involves its interaction with various biological targets such as serotonin receptors, dopamine receptors, and adrenergic receptors. FPP acts as a potent antagonist of these receptors and modulates their activity. The exact mechanism of action of FPP is not fully understood, but it is believed to involve the modulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
FPP has been found to exhibit significant biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine. FPP has also been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic properties. In addition, FPP has been shown to exhibit a low affinity for various receptors such as histamine and muscarinic receptors, which reduces the potential for unwanted side effects.
Vorteile Und Einschränkungen Für Laborexperimente
FPP has several advantages for lab experiments. It exhibits a broad range of biological activities and has been found to be effective against various biological targets. FPP has also been found to exhibit a low affinity for various receptors, which reduces the potential for unwanted side effects. However, FPP has some limitations for lab experiments. It is a relatively new compound and its safety profile has not been fully established. Further studies are needed to determine the long-term safety of FPP and its potential for drug interactions.
Zukünftige Richtungen
There are several future directions for the study of FPP. One potential direction is the development of FPP derivatives with improved efficacy and safety profiles. Another potential direction is the study of FPP in combination with other drugs for the treatment of various neurological disorders. Further studies are also needed to determine the long-term safety of FPP and its potential for drug interactions. In addition, the development of new methods for the synthesis of FPP and its derivatives could lead to the discovery of new compounds with improved biological activities.
Synthesemethoden
The synthesis of FPP involves the reaction of 1-(3-Fluorobenzyl)piperidin-4-amine with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of pure FPP. The chemical structure of FPP is confirmed using various spectroscopic techniques such as NMR, IR, and MS.
Wissenschaftliche Forschungsanwendungen
FPP has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant activity against various biological targets such as serotonin receptors, dopamine receptors, and adrenergic receptors. FPP has also been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic properties. Due to its broad range of biological activities, FPP has been studied for its potential applications in the treatment of various neurological disorders such as schizophrenia, depression, anxiety, and chronic pain.
Eigenschaften
Molekularformel |
C22H28FN3 |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28FN3/c23-20-6-4-5-19(17-20)18-24-11-9-22(10-12-24)26-15-13-25(14-16-26)21-7-2-1-3-8-21/h1-8,17,22H,9-16,18H2 |
InChI-Schlüssel |
LBKHDUOMTXIYGA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)F |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)








![1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247532.png)
![1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247533.png)
![1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247534.png)
![1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone](/img/structure/B247535.png)
![4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B247537.png)